tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Description

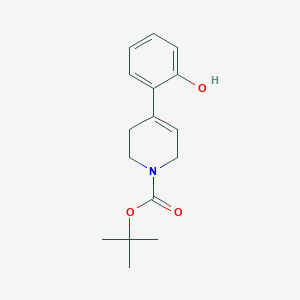

Molecular Formula: C₁₆H₂₁NO₃ Structure: The compound features a dihydropyridine core substituted with a tert-butoxycarbonyl (Boc) group at position 1 and a 2-hydroxyphenyl moiety at position 3.

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-8,18H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJRWBQKTOWRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has shown potential as a building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively:

- Drug Development: The compound can be modified to enhance its pharmacological properties, targeting diseases such as cancer and cardiovascular disorders. For instance, studies have indicated that derivatives of this compound exhibit significant biological activity against specific cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitutions and cyclizations. The presence of the hydroxyl group can facilitate further functionalization, making it a versatile precursor .

- Reaction Mechanisms: Researchers use this compound to study reaction mechanisms and develop new synthetic methodologies, contributing to advancements in organic chemistry .

Material Science

In the realm of materials science, this compound is explored for its potential in creating advanced materials:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in the development of smart materials with tailored functionalities .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed significant anticancer properties. The derivatives were tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. This research suggests that modifications to the compound can yield potent anticancer agents .

Case Study 2: Synthesis of New Drug Candidates

In another research effort, scientists synthesized novel compounds based on this compound through a series of chemical transformations. These new compounds were evaluated for their biological activity and showed promising results as potential drug candidates for treating neurological disorders .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Drug development targeting cancer | Significant activity against cancer cell lines |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile precursor for various reactions |

| Material Science | Polymer synthesis for advanced materials | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the pyridine ring can engage in π-π interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate , also known by its CAS number 1269025-34-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a tert-butyl group and a hydroxyphenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 275.34 g/mol |

| Boiling Point | Not available |

| Solubility | Poorly soluble in water |

| CAS Number | 1269025-34-4 |

Research indicates that compounds similar to this compound may exhibit various biological activities including anti-inflammatory and anticancer effects. The mechanism of action often involves modulation of specific biochemical pathways such as apoptosis, cell proliferation, and immune response.

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of pyridine compounds could inhibit cancer cell growth by inducing apoptosis in various cancer cell lines. For example, compounds with similar structures showed significant inhibition of cell proliferation in breast cancer models with IC50 values ranging from 10 to 50 µM .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of pyridine derivatives. The results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : In vitro assays revealed that related compounds could significantly reduce pro-inflammatory cytokine production in macrophages, indicating their potential as anti-inflammatory agents .

Efficacy in Biological Assays

The biological activity of this compound was evaluated using various assays:

- Cell Viability Assays : These assays demonstrated that the compound exhibits dose-dependent effects on cell viability across different cancer cell lines.

- Enzyme Inhibition Studies : The compound was tested for inhibition against specific enzymes involved in cancer progression and inflammation, showing promising results.

Table 2: Biological Activity Summary

Q & A

Q. What are the key synthetic pathways for tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Cyclization : Formation of the dihydropyridine ring via acid-catalyzed or transition metal-mediated reactions.

- Functionalization : Introduction of the 2-hydroxyphenyl group through Suzuki-Miyaura coupling or electrophilic aromatic substitution.

- Protection/Deprotection : Use of tert-butyl carbamate (Boc) protection to stabilize reactive intermediates . Example conditions: Reactions in DMF with K₂CO₃ at 80°C, followed by purification via silica gel chromatography (MeOH:DCM gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : For confirming regiochemistry and verifying the presence of the hydroxyl group (e.g., downfield shifts in H NMR for phenolic protons).

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination (SHELX programs are widely used for refinement) .

- HPLC : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine NMR (e.g., C DEPT for quaternary carbons) with IR spectroscopy to confirm functional groups like the hydroxyl or ester.

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or compare with PubChem’s computed data .

- Crystallographic Analysis : If crystalline, X-ray diffraction provides definitive bond lengths and angles, resolving ambiguities from spectral overlaps .

Q. What strategies optimize reaction yields in the presence of unstable intermediates?

- Temperature Control : Maintain low temperatures (<0°C) during sensitive steps (e.g., nitro group reduction to amine).

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of the dihydropyridine ring.

- Catalytic Systems : Employ Pd catalysts for efficient cross-coupling reactions (e.g., boronic ester intermediates) .

- Real-Time Monitoring : Use TLC or inline IR to track reaction progress and minimize side products .

Q. How does the compound’s stability vary under different experimental conditions?

- Hydrolytic Stability : The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in neutral/basic media.

- Thermal Stability : Decomposition observed >150°C; store at -20°C under inert gas for long-term stability.

- Light Sensitivity : The 2-hydroxyphenyl moiety may undergo photooxidation; use amber glassware for storage .

Key Considerations for Experimental Design

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification. Switch to EtOAC/water biphasic systems for easier extraction .

- Scalability : Multi-gram synthesis requires careful control of exothermic reactions (e.g., nitration) to avoid thermal runaway .

- Troubleshooting Low Yields :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.